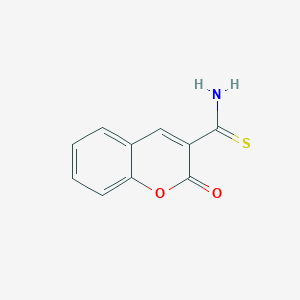

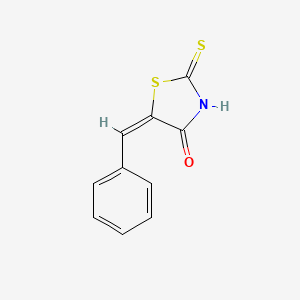

2-oxo-2H-chromene-3-carbothioamide

説明

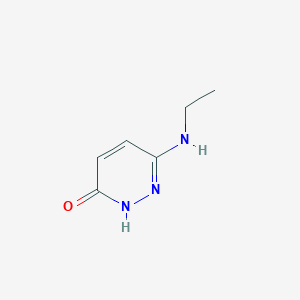

The compound 2-oxo-2H-chromene-3-carbothioamide and its derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds, commonly known as chromones or coumarins, are characterized by a 2H-chromene backbone and have been explored for their antiviral, antimicrobial, and antineoplastic properties .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through different synthetic routes. One approach involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids, leading to the formation of pyrano[3,2-c]chromene derivatives . Another method includes the reaction of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one with thiourea and thiosemicarbazide to yield oxazine-carbonothioyl-quinazolin-(3H)-one and oxazine-(3H)-carbothioamide derivatives . Additionally, a solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade has been utilized to synthesize 2H-chromene-3-carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques and computational methods. For instance, the molecular structure, NBO analysis, and hydrogen-bonded interactions of a novel anti-COVID-2 molecule, a derivative of this compound, were investigated using FT-IR, FT-Raman, and quantum chemical computations . Crystal structures of related compounds have also been reported, providing insights into the conformational preferences and intermolecular interactions of these molecules .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. These compounds can undergo nucleophilic substitution, aldol condensation, and intramolecular lactonization to form diverse structures with potential biological activities . The formation of hydrogen bonds, such as NH⋯O and CH⋯O interactions, plays a significant role in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The planarity of the chromone core and the rotational freedom of substituents affect the overall conformation and stability of the compounds . Theoretical studies have been conducted to predict the most stable conformations and to understand the influence of solvent interactions on the molecular geometry . The pharmacokinetic properties, including drug likeness, absorption, distribution, metabolism, excretion, and toxicity, have been assessed to evaluate the potential of these compounds as therapeutic agents .

科学的研究の応用

Synthesis of Novel Derivatives

- 2-Oxo-2H-chromene-3-carbothioamide is used in the synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) derivatives incorporating piperazine moiety. These compounds are synthesized through cyclocondensation reactions and are important for constructing novel bis(thiazoles) linked to different cores (Mekky & Sanad, 2019).

Photodegradation and DNA Interaction Studies

- Carbothioamide ruthenium (II) complexes, including this compound derivatives, have been studied for their ability to interact with calf-thymus DNA via intercalation mechanisms. These interactions are important in understanding the photodegradation of DNA (Muthuraj & Umadevi, 2018).

Role in Antimicrobial Activity

- This compound derivatives demonstrate significant antimicrobial activity. These compounds have been found to show good to excellent activity against bacteria like Escherichia coli (Vekariya et al., 2017).

Anti-proliferative Properties

- Derivatives of this compound have been evaluated for their anti-proliferative properties against human cancer cell lines. This research is crucial for the development of new cancer therapies (Fouda et al., 2021).

Transition Metal Complex Synthesis

- This compound is used in the synthesis of transition metal complexes which show potential as catalysts for reactions like olefin cyclopropanation. These complexes could be useful in industrial chemical processes (Youssef et al., 2009).

Anticonvulsant Activity

- Novel 1,3,4-oxadiazole derivatives of this compound have been synthesized and evaluated for their in vivo anticonvulsant activity, indicating potential applications in treating seizure disorders (Aishwarya T.C et al., 2021).

Antibacterial Effects of Derivatives

- Synthesized derivatives of 4-hydroxy-chromen-2-one, including this compound, have shown high levels of antibacterial activity, potentially leading to new antibacterial agents (Behrami & Dobroshi, 2019).

作用機序

Mode of Action

It has been suggested that the compound may undergo intramolecular reactions under certain conditions . More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

It’s known that the compound can undergo intramolecular reactions , which could potentially influence various biochemical pathways

特性

IUPAC Name |

2-oxochromene-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHJYDSWYAVKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354481 | |

| Record name | 2-oxo-2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69015-65-2 | |

| Record name | 2-oxo-2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)